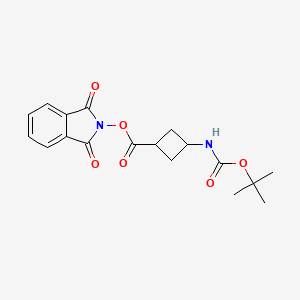

1,3-Dioxoisoindolin-2-yl cis-3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate

Description

1,3-Dioxoisoindolin-2-yl cis-3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate is a specialized organic compound featuring a cyclobutane core substituted with a tert-butoxycarbonyl (Boc)-protected amino group and a 1,3-dioxoisoindolin-2-yl ester moiety. This structure is critical in pharmaceutical synthesis, particularly as an intermediate for protecting amines during peptide coupling or heterocyclic derivatization. The Boc group enhances stability during synthetic processes, while the 1,3-dioxoisoindolin-2-yl ester acts as an activating group for carboxylate reactivity .

The compound is synthesized via alkylation or coupling reactions, as exemplified by the use of tert-butyl (2-bromoethyl)carbamate in stepwise functionalization .

Properties

Molecular Formula |

C18H20N2O6 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |

InChI |

InChI=1S/C18H20N2O6/c1-18(2,3)25-17(24)19-11-8-10(9-11)16(23)26-20-14(21)12-6-4-5-7-13(12)15(20)22/h4-7,10-11H,8-9H2,1-3H3,(H,19,24) |

InChI Key |

PWEQPZIUZDEDJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-yl cis-3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate typically involves the cyclization of isoindoline-2-one with tert-butoxycarbonyl-protected amino acids. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide and may require catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Safety protocols are strictly followed to handle the chemicals involved and to ensure the safety of the personnel.

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is selectively removed under acidic conditions using trifluoroacetic acid (TFA) in dichloromethane. This generates the free amine, cis-3-aminocyclobutane-1-carboxylic acid phthalimide ester, which is pivotal for further functionalization (e.g., peptide coupling or alkylation) .

Key Observations :

-

Reaction proceeds quantitatively at 0°C within 2 hours.

-

The liberated amine is stabilized by the phthalimide moiety, reducing side reactions .

Hydrolysis of the 1,3-Dioxoisoindolin-2-yl Ester

The phthalimide ester is hydrolyzed to the corresponding carboxylic acid using hydrazine hydrate in methanol. This step removes the 1,3-dioxoisoindolin-2-yl group, yielding cis-3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid :

Conditions :

Functionalization via Nucleophilic Substitution

The phthalimide group acts as a leaving group in nucleophilic substitutions. For example, reaction with amines (e.g., benzylamine) in the presence of Et₃N generates amide derivatives:

Applications :

Photochemical Modifications

Under blue LED irradiation (450 nm), the compound undergoes photochemical reactions in flow systems, similar to bicyclo[1.1.1]pentane derivatives. This enables radical-based functionalization (e.g., trifluoroboration) for medicinal chemistry applications :

Conditions :

Stability and Storage

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl cis-3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl cis-3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Core Structure

Protecting Groups

- Boc vs. Methylamino: The Boc group in the target compound provides acid-labile protection, whereas the methylamino group in iso-propyl cis-3-(methylamino)cyclobutane-1-carboxylate is unprotected, increasing its nucleophilic reactivity but reducing stability under acidic conditions .

Ester vs. Carboxylic Acid

- The 1,3-dioxoisoindolin-2-yl ester in the target compound enhances electrophilicity for nucleophilic acyl substitution, unlike the carboxylic acid in (1S,3R)-3-((tert-butoxycarbonyl)amino)-2,2-dimethylcyclobutane-1-carboxylic acid, which requires activation for coupling .

Biological Activity

1,3-Dioxoisoindolin-2-yl cis-3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an isoindoline core and a cyclobutane moiety, suggest diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O6, with a molecular weight of approximately 360.37 g/mol. The compound includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising biological activities, particularly as an inhibitor of metallo-beta-lactamases , enzymes that contribute to antibiotic resistance. Additionally, compounds with similar structures have demonstrated anti-inflammatory and anticancer properties, suggesting that this compound may possess comparable effects.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific protein targets involved in disease pathways. Structural analogs have shown interactions with various enzymes and receptors, which may inform studies on this compound's potential therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (1S,3R,4R)-3-(tert-butoxycarbonyl)amino)-4-(1,3-dioxoisoindolin-2-yl)cyclohexane-1-carboxylic acid | Cyclohexane instead of cyclobutane | Potentially different biological activity due to ring size |

| (1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate | Similar isoindoline structure | Lacks the tert-butoxycarbonyl group |

| trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid | Shares cyclobutane and tert-butoxycarbonyl features | Different functional groups affecting reactivity |

This table highlights the significance of the cyclobutane moiety and the Boc group in influencing the biological activity of the compound.

Case Studies and Research Findings

Recent studies have explored the biological effects of similar compounds. For instance:

- Anticancer Activity : Compounds with dioxoisoindoline structures have been investigated for their ability to inhibit cancer cell proliferation. A study demonstrated that derivatives showed significant cytotoxicity against various cancer cell lines .

- Anti-inflammatory Effects : Research on related compounds indicated that they could reduce inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may also exert similar anti-inflammatory effects .

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

- In vivo studies to assess efficacy and safety in animal models.

- Mechanistic studies to identify specific molecular targets.

- Structure–activity relationship (SAR) analyses to optimize derivatives for enhanced potency.

Q & A

Q. What are the recommended synthetic routes for preparing 1,3-dioxoisoindolin-2-yl cis-3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Cyclobutane Core Formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the cyclobutane ring. For example, tert-butyl-protected cyclobutane derivatives are synthesized using coupling reactions under inert atmospheres (e.g., nitrogen) .

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the cyclobutane amine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic base like DMAP .

Esterification : Couple the Boc-protected cyclobutane carboxylic acid with 1,3-dioxoisoindoline via Steglich esterification (DCC/DMAP) or mixed anhydride methods .

Key Validation: Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR :

- ¹H/¹³C NMR : Confirm cis-configuration of the cyclobutane ring (e.g., coupling constants for adjacent protons: J = 8–10 Hz) and Boc-group integrity (tert-butyl singlet at ~1.4 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the cyclobutane and isoindolinone regions .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns (e.g., loss of Boc group: –C₄H₉O₂) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for ester and isoindolinone groups) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at –20°C under nitrogen in amber vials to prevent hydrolysis of the Boc group and ester functionality. Use desiccants to minimize moisture .

- Handling : Conduct reactions in anhydrous solvents (e.g., THF, DCM) with rigorous exclusion of moisture. Use gloveboxes or Schlenk lines for air-sensitive steps .

Q. What strategies are effective for assessing the purity of this compound?

- Methodological Answer :

- HPLC/GC-MS : Use reverse-phase C18 columns (ACN/water gradients) to detect impurities (<1% area). GC-MS with derivatization (e.g., silylation) can identify volatile byproducts .

- Elemental Analysis : Confirm C, H, N percentages within ±0.4% of theoretical values .

- Melting Point : Compare observed vs. literature values (if available) to detect solvates or polymorphs .

Q. What are the primary research applications of this compound?

- Methodological Answer :

- Drug Discovery : The Boc-protected amine serves as a versatile intermediate for peptide coupling or PROTAC synthesis .

- Material Science : Cyclobutane rings are studied for strain-driven reactivity in polymer crosslinking .

Advanced Research Questions

Q. How can the cis-configuration of the cyclobutane ring be rigorously confirmed?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to unambiguously assign stereochemistry. Compare bond angles and torsional strain with DFT-optimized models .

- NOE Spectroscopy : Detect spatial proximity between cyclobutane protons (e.g., NOE correlations between cis-adjacent H atoms) .

Q. What experimental conditions could lead to Boc-group deprotection, and how can this be mitigated?

- Methodological Answer :

- Acid Sensitivity : Avoid trifluoroacetic acid (TFA) or HCl in downstream reactions unless intentional deprotection is needed. Use milder acids (e.g., formic acid) for controlled cleavage .

- Thermal Stability : Conduct TGA/DSC to determine decomposition onset temperatures. Store below 0°C if thermal lability is observed .

Q. How does the steric strain of the cyclobutane ring influence reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model transition states to predict regioselectivity in Suzuki-Miyaura couplings (e.g., steric hindrance at the cyclobutane’s bridgehead) .

- Kinetic Studies : Compare reaction rates with non-strained analogs (e.g., cyclohexane derivatives) using in situ IR or NMR .

Q. What mechanistic insights explain contradictory yield data in esterification steps?

- Methodological Answer :

Q. How can researchers resolve discrepancies in spectroscopic data across different batches?

- Methodological Answer :

- Batch Comparison : Perform principal component analysis (PCA) on NMR/LC-MS datasets to identify outlier batches caused by residual solvents or isomerization .

- Controlled Replicates : Repeat syntheses under identical conditions (same catalyst lot, humidity control) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.